2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
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Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A range of compounds, including those with piperazine and morpholine moieties, have been synthesized using methods that could potentially apply to the target compound. For instance, enaminones were synthesized and used to produce dihydropyrimidinone derivatives with good yields, showcasing efficient synthesis methods that could be relevant for creating derivatives of the specified compound (M. A. Bhat et al., 2018). Similarly, novel syntheses involving the condensation reactions and characterization by spectroscopic techniques have been detailed, providing a foundation for the synthesis and analysis of related compounds (C. Sanjeevarayappa et al., 2015).
Structural Analysis and Applications
The structural analysis of compounds bearing similarities, such as fluorophenyl and piperazine groups, has been extensively studied, providing insights into molecular configurations and potential pharmacological applications. For example, the synthesis, spectroscopic characterization, and structural analysis through X-ray crystallography have been reported, along with evaluations of cytotoxicity, offering a pathway to understanding the biological relevance of similar compounds (M. Govindhan et al., 2017).
Pharmacological Potential
The exploration of compounds for pharmacological uses, particularly those with specific molecular frameworks, has been a significant area of research. For instance, studies on butyrophenones with affinity for dopamine and serotonin receptors indicate the potential therapeutic applications of structurally related compounds in treating psychological disorders (E. Raviña et al., 2000). Additionally, the evaluation of compounds for antibacterial and antimycobacterial activities, as well as cytotoxicity studies, demonstrates the broad spectrum of research applications for similar chemical entities (Gulshan Gurunani et al., 2022).
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-22(2)14-16-4-3-5-19(21(16)28-22)27-15-20(26)25-12-10-24(11-13-25)18-8-6-17(23)7-9-18/h3-9H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRZCKRGGBNHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone |
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